5-Propylindoline-2,3-dione
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Overview
Description
5-Propylindoline-2,3-dione is an organic compound with the molecular formula C11H11NO2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group at the 5-position of the indoline ring and a dione functionality at the 2,3-positions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-propylindoline-2,3-dione, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . Given that this compound is an indole derivative, it is plausible that it may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . Therefore, it is possible that this compound could also impact various biochemical pathways.
Result of Action
Given that indole derivatives are known to exhibit a wide range of biological activities , it is plausible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which 5-Propylindoline-2,3-dione belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Halogenated indoles, which are structurally similar to this compound, have been shown to eradicate bacterial persister cells and biofilms
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of chloral hydrate and 4-propylaniline in the presence of hydrogen chloride, hydroxylamine hydrochloride, and sodium sulfate in water, followed by refluxing. The intermediate product is then treated with sulfuric acid at temperatures ranging from 50 to 80°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Propylindoline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-oxindoles.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indoline derivatives with various functional groups at different positions on the ring.
Scientific Research Applications
5-Propylindoline-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-2,3-dione: Shares the indoline core structure but lacks the propyl group at the 5-position.
5-Methylindoline-2,3-dione: Similar structure with a methyl group instead of a propyl group.
5-Ethylindoline-2,3-dione: Contains an ethyl group at the 5-position instead of a propyl group
Uniqueness: 5-Propylindoline-2,3-dione is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall pharmacological profile.
Biological Activity
5-Propylindoline-2,3-dione, a derivative of indoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indoline derivatives known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through various methods, including the reduction of indole and the use of catalytic reactions. Its unique structure contributes to its biological activity, particularly the positioning of the propyl group, which can influence its reactivity and interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing this compound have been tested against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines. Notably, certain analogs showed IC50 values significantly lower than that of imatinib, a standard treatment for chronic myeloid leukemia:
Compound | Cell Line | IC50 (µM) | Comparison to Imatinib |
---|---|---|---|
3a | A549 | 7.2 | More potent |
3c | A549 | 6.4 | More potent |
3d | A549 | 7.3 | More potent |
3b | K562 | 35.8 | Less potent |
These findings suggest that modifications to the indoline structure can enhance anticancer properties, making them potential candidates for drug development .
2. Antiviral Properties
Indoline derivatives have also been evaluated for their antiviral activity. Studies show that these compounds can inhibit viral replication and reduce cytopathic effects in infected cells. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in various studies. The compound has shown efficacy in reducing inflammation markers in cellular models exposed to inflammatory stimuli. This activity is crucial for developing treatments for chronic inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Tyrosine Kinase Inhibition: This compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
- Free Radical Scavenging: Some derivatives demonstrate the ability to scavenge free radicals, providing protective effects against oxidative stress-induced damage in cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Lung Cancer Study: A study evaluated a series of indoline derivatives against A549 cells and identified several compounds with superior potency compared to imatinib. This research emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
- Oxidative Stress Protection: Another study focused on the protective effects of indoline derivatives on PC12 cells exposed to hydrogen peroxide. These compounds exhibited significant cytoprotective effects by scavenging free radicals .
Future Directions
The future research on this compound should focus on:
- Structure-Activity Relationship (SAR) Studies: Investigating how different substituents affect biological activity will help design more effective compounds.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
- Combination Therapies: Exploring the potential of combining this compound with existing therapies to enhance treatment outcomes in cancer and other diseases.
Properties
IUPAC Name |
5-propyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYONXZHXASRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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